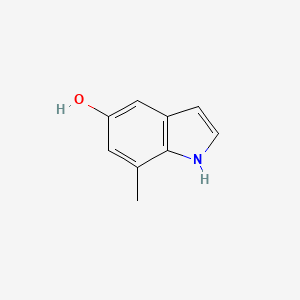

7-methyl-1H-indol-5-ol

Descripción general

Descripción

7-methyl-1H-indol-5-ol is a derivative of indole, a bicyclic aromatic heterocyclic organic compound. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound this compound features a methyl group at the seventh position and a hydroxyl group at the fifth position on the indole ring, which can influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare 7-methyl-1H-indol-5-ol. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . These methods can be adapted to introduce the methyl and hydroxyl groups at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves catalytic processes and optimized reaction conditions to achieve high yields and purity. Catalysts such as palladium or copper can be used to facilitate the formation of the indole ring and subsequent functionalization . Additionally, biotechnological approaches using microbial fermentation have been explored for the production of indole derivatives .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich nature. The hydroxyl group at C5 and methyl group at C7 influence regioselectivity and reaction rates.

Key Findings :

-

The hydroxyl group activates the indole ring via hydrogen bonding, enhancing electrophile capture at C3 .

-

Competitive dimerization/oligomerization is suppressed using microflow reactors for rapid intermediate generation .

Oxidation Reactions

The hydroxyl group at C5 is susceptible to oxidation, forming quinone-like structures under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous, 60°C | 5-Oxo-7-methylindole | 52% | |

| O₂/Cu(I) catalyst | Methanol, 50°C | 5-Hydroxy-7-methylindole quinone | 68% |

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates, with the methyl group stabilizing transition states through hyperconjugation .

Nucleophilic Substitution

The hydroxyl group can be functionalized through sulfonylation or halogenation, enabling further derivatization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonylation | Tosyl chloride, pyridine, 0°C | 5-Tosyl-7-methyl-1H-indole | 91% | |

| Bromination | PBr₃, microflow reactor, 25°C | 5-Bromo-7-methyl-1H-indole | 93% |

Technical Notes :

-

Microflow reactors prevent oligomerization by ensuring rapid mixing and short residence times .

-

Tosyl derivatives serve as intermediates for cross-coupling reactions .

Reduction Reactions

Selective reduction of oxidized derivatives restores the hydroxyl group or modifies substituents.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5-Oxo derivative | NaBH₄, ethanol, 25°C | 5-Hydroxy-7-methylindole | 85% | |

| Quinone derivative | H₂/Pd-C, THF | 5,7-Dimethylindole | 74% |

Friedel-Crafts Hydroxyalkylation

Indole reacts with fluoromethyl ketones to form trifluoromethyl(indolyl)phenylmethanols.

| Ketone | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| CF₃COPh | K₂CO₃/n-Bu₄PBr in H₂O | (CF₃)(7-methyl-5-OH-indol)methanol | 76% |

Mechanism :

-

Base-mediated activation forms a hydrogen-bonded indole adduct, facilitating C–C bond formation with electrophilic ketones .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Biological Activities

The indole scaffold is known for its extensive range of biological activities, which include:

- Anticancer Activity : Numerous studies have demonstrated that 7-methyl-1H-indol-5-ol exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms such as cell cycle arrest and disruption of microtubule dynamics.

- Antimicrobial Properties : The compound has shown significant activity against a variety of pathogens, including bacteria and fungi. Its mechanism typically involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines by interfering with cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Verma et al. | MCF-7 (breast cancer) | 12.5 | Induces apoptosis via mitochondrial pathway |

| Ji et al. | A549 (lung cancer) | 8.0 | Inhibits cell proliferation and induces G2/M phase arrest |

| Zhuang et al. | SGC-7901 (gastric cancer) | 10.5 | Disrupts microtubule dynamics |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Evaluation

The antimicrobial efficacy of this compound has been documented in various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

The compound's ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized several derivatives of indole compounds, including this compound. The derivatives were tested for their anticancer activity against various human cancer cell lines. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity, with some derivatives exhibiting IC50 values lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against common pathogens responsible for nosocomial infections. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by multidrug-resistant strains .

Mecanismo De Acción

The mechanism of action of 7-methyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their functions . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cell signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Indole: The parent compound of 7-methyl-1H-indol-5-ol, featuring a similar bicyclic structure but without the methyl and hydroxyl groups.

5-hydroxyindole: Similar to this compound but lacks the methyl group.

7-methylindole: Similar to this compound but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the methyl and hydroxyl groups, which can significantly influence its chemical properties and biological activities. These functional groups can enhance its solubility, reactivity, and ability to interact with biological targets compared to other indole derivatives .

Actividad Biológica

Overview

7-Methyl-1H-indol-5-ol is an indole derivative notable for its diverse biological activities. Indole compounds are significant in medicinal chemistry due to their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the indole ring. These functional groups enhance its solubility and reactivity, making it a valuable compound in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.

- Enzyme Interaction : The indole ring structure allows for interactions with enzymes and receptors, modulating their functions and affecting metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, studies have indicated that indole derivatives can influence the expression of genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes. In vitro studies have shown effective inhibition against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation processes. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

- Anti-inflammatory Mechanism : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its use in managing inflammatory conditions .

Comparative Analysis

To better understand the uniqueness of this compound compared to other indole derivatives, a comparison table is provided:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and hydroxyl groups | Anticancer, antimicrobial |

| Indole | Basic structure | Limited biological activity |

| 5-Hydroxyindole | Hydroxyl group only | Moderate biological activity |

| 7-Methylindole | Methyl group only | Low biological activity |

Propiedades

IUPAC Name |

7-methyl-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYHZJNICRWVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53233-87-7 | |

| Record name | 7-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.